molecular formula C3H6N6O4 B138526 2-Nitroimino-5-nitrohexahydro-1,3,5-triazine CAS No. 130400-13-4

2-Nitroimino-5-nitrohexahydro-1,3,5-triazine

Cat. No.: B138526
CAS No.: 130400-13-4
M. Wt: 190.12 g/mol
InChI Key: ZZTAIADKUHXVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitroimino-5-nitrohexahydro-1,3,5-triazine: is an organic compound with the molecular formula C3H6N6O4 It is a derivative of 1,3,5-triazine and contains nitro and nitramide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroimino-5-nitrohexahydro-1,3,5-triazine typically involves the nitration of 1,3,5-triazine derivatives. One common method includes the reaction of 1,3,5-triazine with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out in the presence of a solvent such as acetic acid at a temperature range of 50-70°C .

Industrial Production Methods: Industrial production of this compound may involve a similar nitration process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the explosive nature of nitro compounds .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Nitroimino-5-nitrohexahydro-1,3,5-triazine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in microbial cells, leading to their death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, disrupting their normal function .

Comparison with Similar Compounds

  • 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
  • 5-Nitro-1,2,3,4-tetrahydro-1,4-phthalazinedione
  • 5,6,7,8-Tetrahydro-1-naphthylamine

Comparison: 2-Nitroimino-5-nitrohexahydro-1,3,5-triazine is unique due to its specific combination of nitro and nitramide groups on a triazine ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine has different substituents, leading to variations in its reactivity and applications .

Properties

CAS No.

130400-13-4

Molecular Formula

C3H6N6O4

Molecular Weight

190.12 g/mol

IUPAC Name

N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide

InChI

InChI=1S/C3H6N6O4/c10-8(11)6-3-4-1-7(2-5-3)9(12)13/h1-2H2,(H2,4,5,6)

InChI Key

ZZTAIADKUHXVCI-UHFFFAOYSA-N

SMILES

C1NC(=NCN1[N+](=O)[O-])N[N+](=O)[O-]

Canonical SMILES

C1NC(=NCN1[N+](=O)[O-])N[N+](=O)[O-]

Synonyms

1,4,5,6-Tetrahydro-N,5-dinitro-1,3,5-triazin-2-amine

Origin of Product

United States

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